molecular formula C13H24N2O2 B14905213 n-(Tert-butyl)-1-isobutyl-5-oxopyrrolidine-3-carboxamide

n-(Tert-butyl)-1-isobutyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14905213
M. Wt: 240.34 g/mol
InChI Key: CWRKSEXIBDXYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(Tert-butyl)-1-isobutyl-5-oxopyrrolidine-3-carboxamide: is an organic compound that features a pyrrolidine ring substituted with a tert-butyl group, an isobutyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Nitrile Hydrolysis: One common method involves the hydrolysis of nitriles in the presence of tert-butyl nitrite (TBN) as a carbon source.

    Ritter Reaction: Another method involves the Ritter reaction, where nitriles react with tertiary alcohols in the presence of a catalyst such as sulfated polyborate.

Industrial Production Methods: : Industrial production methods often involve continuous flow processes using microreactor systems. These systems offer higher efficiency, versatility, and sustainability compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The tert-butyl and isobutyl groups can participate in substitution reactions, often facilitated by strong acids or bases.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve strong acids like sulfuric acid or bases like sodium hydroxide.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products typically include primary or secondary amines.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new catalysts and reagents.

Biology

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine

Industry

Mechanism of Action

The mechanism of action of n-(Tert-butyl)-1-isobutyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the formation of ergosterol, a key component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : n-(Tert-butyl)-1-isobutyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its combination of tert-butyl and isobutyl groups, along with the carboxamide functionality, makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

N-tert-butyl-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C13H24N2O2/c1-9(2)7-15-8-10(6-11(15)16)12(17)14-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)

InChI Key

CWRKSEXIBDXYKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(CC1=O)C(=O)NC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.